4-(2-Methylprop-2-en-1-yl)piperidin-4-ol
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Overview
Description
4-(2-Methylprop-2-en-1-yl)piperidin-4-ol is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 2-methylprop-2-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol typically involves the reaction of piperidin-4-ol with 2-methylprop-2-en-1-yl halides under suitable conditions. The reaction can be carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Piperidin-4-one derivatives.
Reduction: Piperidin-4-ol derivatives.
Substitution: Alkylated piperidines.
Scientific Research Applications
4-(2-Methylprop-2-en-1-yl)piperidin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand molecular interactions.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-(2-Methylprop-2-en-1-yl)piperidin-4-ol is similar to other piperidine derivatives, but its unique substitution pattern gives it distinct properties. Some similar compounds include:
Piperidine
Piperidin-4-ol
2-Methylprop-2-en-1-yl derivatives
These compounds share structural similarities but differ in their functional groups and reactivity.
Properties
IUPAC Name |
4-(2-methylprop-2-enyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(2)7-9(11)3-5-10-6-4-9/h10-11H,1,3-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKKVCAEESABGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1(CCNCC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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